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Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties
of 2-chloro-3-methyl-2-butene (CAS No: 17773-65-8), a chlorinated alkene of interest in
various chemical syntheses. While not directly involved in biological signaling pathways, its
thermodynamic characteristics are crucial for process design, safety analysis, and
understanding its reactivity as a potential intermediate or solvent in pharmaceutical
manufacturing. This document summarizes key thermodynamic data, details the experimental
protocols for their determination, and presents a logical framework for understanding the
interplay of these properties. All quantitative data, primarily from computational models, are
presented in structured tables for clarity.

Introduction

2-Chloro-3-methyl-2-butene is a halogenated organic compound with the molecular formula
CsHoCl. Its structure, featuring a double bond and a chlorine atom on one of the sp2-hybridized
carbons, imparts a unique reactivity profile. A thorough understanding of its thermodynamic
properties, such as enthalpy of formation, heat capacity, and vapor pressure, is fundamental for
predicting its behavior in chemical reactions, designing safe and efficient manufacturing
processes, and for purification through methods like distillation. This guide serves as a
centralized resource for these critical data and the methodologies used to obtain them.
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Core Thermodynamic Data

The following tables summarize the key thermodynamic properties for 2-chloro-3-methyl-2-
butene. It is important to note that the available data are predominantly derived from
computational estimation methods, such as the Joback group contribution method. While
experimental data are indexed in databases like the NIST/TRC Web Thermo Tables, they are
often behind paywalls and not publicly disseminated in primary literature.[1] Calculated values,
however, provide valuable estimates for process modeling and initial safety assessments.

Table 1: Calculated Thermodynamic Properties of 2-Chloro-3-Methyl-2-Butene[2]

Source /

Property Symbol Value Unit —

Standard Gibbs
Free Energy of AfG® 42.41 kJ/mol Joback Method

Formation (gas)

Standard
Enthalpy of AfH°gas -64.63 kJ/mol Joback Method

Formation (gas)

Enthalpy of
T AvapH° 31.23 kJ/mol Joback Method
Vaporization
Enthalpy of
) AfusH® 10.48 kJ/mol Joback Method
Fusion
Normal Boiling )
) Thoil 355.15 K Joback Method
Point
Critical Pressure Pc 3572.80 kPa Joback Method

Table 2: Molecular and Physical Properties[2][3]
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. Source |
Property Symbol Value Unit
Method
Molecular
- CsHoCl - -
Formula
Molecular Weight MW 104.58 g/mol IUPAC
McGowan's
o McGowan
Characteristic McVol 89.250 ml/mol
Method
Volume
Octanol/Water
Partition logPoct/wat 2.539 - Crippen Method
Coefficient

Experimental Protocols for Thermodynamic
Characterization

The determination of the thermodynamic properties listed above relies on a suite of well-
established experimental techniques. Below are detailed methodologies for the key
experiments.

Calorimetry: Measuring Enthalpies and Heat Capacities

Calorimetry is the science of measuring heat flow associated with chemical reactions or
physical changes. Different types of calorimetry are used to determine specific thermodynamic
properties.

3.1.1. Adiabatic Calorimetry for Heat Capacity (Cp)
This method is used to measure the heat capacity of a substance as a function of temperature.

e Principle: An adiabatic calorimeter is designed to prevent any heat exchange between the
sample and its surroundings. A known quantity of electrical energy (heat) is supplied to the
sample, and the resulting temperature increase is precisely measured.

o Methodology:
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o A precisely weighed sample of 2-chloro-3-methyl-2-butene is placed in a sealed
container within the calorimeter.

o The system is brought to a desired starting temperature and allowed to equilibrate.

o A known amount of electrical energy (Q) is passed through a heater in thermal contact
with the sample.

o The temperature change (AT) of the sample is monitored with a high-precision
thermometer (e.g., a platinum resistance thermometer).

o The heat capacity (Cp) is calculated using the formula: Cp = Q / AT.

o This process is repeated over a range of temperatures to determine the temperature
dependence of the heat capacity.

3.1.2. Bomb Calorimetry for Enthalpy of Combustion (AcH®)

The standard enthalpy of formation (AfH°) is often determined indirectly from the
experimentally measured enthalpy of combustion.

e Principle: The substance is completely combusted in a constant-volume container (the
"bomb") filled with excess oxygen. The heat released by the exothermic reaction is absorbed
by the surrounding water bath, and the temperature increase is measured.

o Methodology:

o Aweighed sample of 2-chloro-3-methyl-2-butene is placed in a crucible inside a high-
pressure stainless steel bomb.

o The bomb is sealed and pressurized with pure oxygen.

o The bomb is submerged in a known mass of water in an insulated container (the
calorimeter).

o The initial temperature of the water is recorded.

o The sample is ignited via an electrical fuse.
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o The final temperature of the water is recorded after thermal equilibrium is reached.

o The heat of combustion is calculated based on the temperature rise and the previously
determined heat capacity of the calorimeter system. Corrections are made for the
combustion of the fuse wire and for the formation of nitric acid from any nitrogen present.

3.1.3. Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion (AfusH®)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat
required to increase the temperature of a sample and a reference.

e Principle: As the sample undergoes a phase transition, such as melting, it will absorb heat,
resulting in a measurable difference in heat flow compared to the inert reference.

» Methodology:

o Asmall, weighed sample of 2-chloro-3-methyl-2-butene is hermetically sealed in a pan.
An empty sealed pan is used as a reference.

o Both pans are placed in the DSC instrument and heated at a constant rate.

o The instrument records the differential heat flow between the sample and the reference as
a function of temperature.

o The melting point (Tfus) is identified as the onset temperature of the endothermic peak.

o The enthalpy of fusion (AfusH°) is determined by integrating the area of the melting peak.

Vapor Pressure Measurement

Vapor pressure is a critical property for distillation design and safety assessments. Several
methods can be employed for its measurement.

3.2.1. Static Method

e Principle: This method directly measures the pressure of the vapor in thermodynamic
equilibrium with its condensed phase (liquid or solid) at a given temperature in a closed
system.
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o Methodology:

o A purified sample of 2-chloro-3-methyl-2-butene is placed in a thermostatted vessel
connected to a pressure measuring device (e.g., a manometer or a pressure transducer).

o The sample is thoroughly degassed to remove any dissolved air.

o The vessel is heated to a specific temperature and allowed to reach thermal and phase
equilibrium.

o The pressure of the vapor is directly read from the pressure sensor.
o Measurements are repeated at various temperatures to obtain the vapor pressure curve.
3.2.2. Ebulliometry (Boiling Point Method)

» Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals
the external pressure. By measuring the boiling point at various applied pressures, the vapor
pressure curve can be constructed.

e Methodology:

o The liquid sample is placed in an ebulliometer, an apparatus that allows for precise
measurement of the boiling temperature under controlled pressure.

o The system pressure is set and controlled by a vacuum pump and a pressure controller.
o The liquid is heated until it boils, and the steady-state temperature is recorded.
o The procedure is repeated for a range of pressures.

o The enthalpy of vaporization (AvapH®°) can be derived from the vapor pressure data using
the Clausius-Clapeyron equation.

Visualization of Thermodynamic Relationships

The following diagram illustrates the logical flow of how key thermodynamic properties are
determined and interconnected. Experimental techniques provide fundamental data, which can
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then be used to derive other important thermodynamic quantities.

Experimental Determination

Bomb Calorimetry Adiabatic Calorimetry Differential Scanning Calorimetry Ebulliometry / Static Method
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Fig. 1: Interrelationship of thermodynamic properties and experimental techniques.

Conclusion

This technical guide has synthesized the available thermodynamic data for 2-chloro-3-methyl-
2-butene and outlined the standard experimental protocols for their determination. While
readily available quantitative data are primarily computational, they provide essential estimates
for scientific and industrial applications. The detailed methodologies and the conceptual
diagram offer researchers and drug development professionals a robust framework for
understanding, and if necessary, experimentally verifying the thermodynamic profile of this
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compound. Accurate thermodynamic data are indispensable for ensuring the safety, efficiency,
and scalability of chemical processes involving 2-chloro-3-methyl-2-butene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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